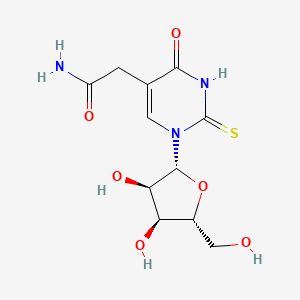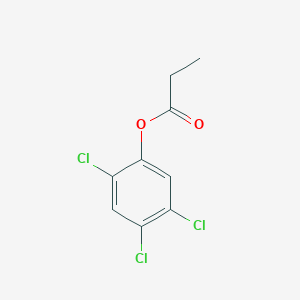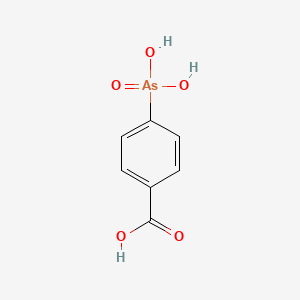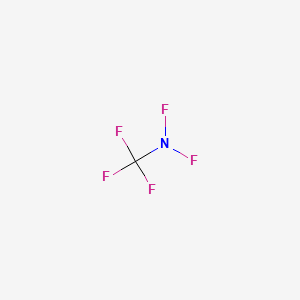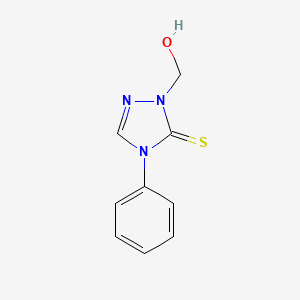
delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is a heterocyclic compound that belongs to the class of triazolines. This compound is characterized by its unique structure, which includes a triazoline ring with a thione group and a phenyl group attached to a hydroxymethyl substituent. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by the addition of an aldehyde or ketone to form the triazoline ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and may be carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The hydroxymethyl and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism by which delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl and hydroxymethyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1,2,4-Triazoline-3-thione: Lacks the hydroxymethyl and phenyl groups, resulting in different reactivity and applications.
1,2,4-Triazole-3-thione: Similar structure but with variations in the substituents, leading to distinct chemical properties.
1,2,4-Triazoline-5-one: Contains an oxygen atom instead of sulfur, affecting its reactivity and biological activity.
Uniqueness
Delta(sup 2)-1,2,4-Triazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxymethyl and phenyl groups allows for a wider range of chemical reactions and interactions compared to similar compounds, making it a valuable compound in various research fields.
特性
CAS番号 |
2416-79-7 |
|---|---|
分子式 |
C9H9N3OS |
分子量 |
207.25 g/mol |
IUPAC名 |
2-(hydroxymethyl)-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H9N3OS/c13-7-12-9(14)11(6-10-12)8-4-2-1-3-5-8/h1-6,13H,7H2 |
InChIキー |
SWFDWVVMDCPISH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=NN(C2=S)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


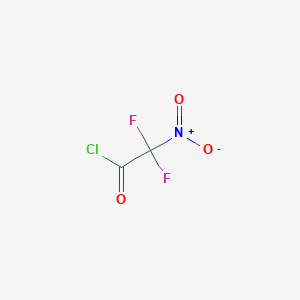
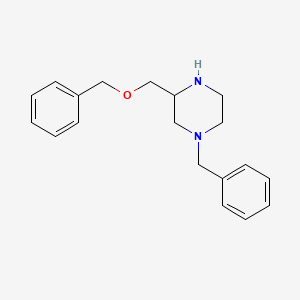

![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
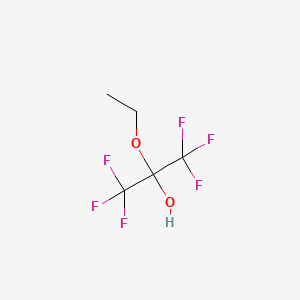

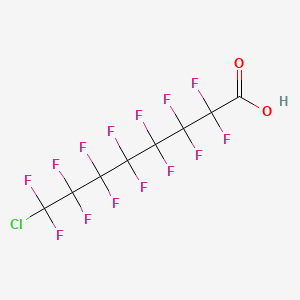
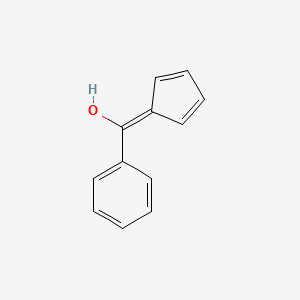

![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
